molecular formula C12H14N2O2 B240542 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide

4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide

Numéro de catalogue B240542
Poids moléculaire: 218.25 g/mol
Clé InChI: BRMLJTJFDWQJSZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription initiation. It has been identified as a potential cancer therapeutic due to its ability to selectively inhibit the growth of cancer cells.

Mécanisme D'action

4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide selectively inhibits the initiation of RNA polymerase I transcription by binding to the DNA promoter sequence of the ribosomal DNA (rDNA) gene. This leads to the inhibition of ribosome biogenesis and protein synthesis, which are essential for cancer cell growth and proliferation. 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide has been shown to have a number of biochemical and physiological effects. It inhibits the initiation of RNA polymerase I transcription, leading to the inhibition of ribosome biogenesis and protein synthesis. It induces DNA damage and activates the p53 pathway, leading to apoptosis in cancer cells. 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide has been shown to have a low toxicity profile in normal cells, making it a promising cancer therapeutic.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide is its selectivity for cancer cells. It has been shown to have a low toxicity profile in normal cells, making it a promising cancer therapeutic. However, 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide has a short half-life and is rapidly metabolized in vivo, which may limit its efficacy. In addition, 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide has poor solubility in water, which may limit its use in some lab experiments.

Orientations Futures

There are several future directions for the study of 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide. One area of research is the identification of biomarkers that can predict response to 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide treatment. Another area of research is the development of combination therapies that can enhance the efficacy of 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide. In addition, there is ongoing research to develop more potent and selective inhibitors of RNA polymerase I transcription initiation. Overall, 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide shows promise as a cancer therapeutic, and further research is needed to fully understand its potential.

Méthodes De Synthèse

4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide is synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylamine to form 4-(cyclopropylamino)-3-nitrobenzoic acid. The nitro group is then reduced to an amine using palladium on carbon and hydrogen gas. The resulting amine is then coupled with N-methyl-4-aminobenzamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide.

Applications De Recherche Scientifique

4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide has been extensively studied in preclinical models of cancer. It has been shown to selectively inhibit the growth of cancer cells by targeting RNA polymerase I transcription initiation. This leads to the inhibition of ribosome biogenesis and protein synthesis, which are essential for cancer cell growth and proliferation. 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide has been shown to be effective against a wide range of cancer types, including breast, ovarian, pancreatic, and hematological cancers.

Propriétés

Nom du produit

4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide

Formule moléculaire

C12H14N2O2

Poids moléculaire

218.25 g/mol

Nom IUPAC

4-(cyclopropanecarbonylamino)-N-methylbenzamide

InChI

InChI=1S/C12H14N2O2/c1-13-11(15)8-4-6-10(7-5-8)14-12(16)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,13,15)(H,14,16)

Clé InChI

BRMLJTJFDWQJSZ-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2

SMILES canonique

CNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.